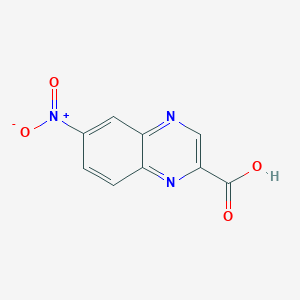

6-Nitroquinoxaline-2-carboxylic acid

Descripción

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, form a cornerstone of modern chemical and life sciences. Their unique structural and electronic properties, conferred by the presence of heteroatoms such as nitrogen, oxygen, and sulfur, give rise to a vast array of chemical reactivity and biological activity. These compounds are ubiquitous in nature, forming the core structures of many essential biomolecules, including nucleic acids, vitamins, and alkaloids. In medicinal chemistry, heterocyclic scaffolds are present in a large percentage of pharmaceutical agents, where they play a critical role in modulating properties like solubility, lipophilicity, and the ability to interact with biological targets. researchgate.netmdpi.com Beyond pharmaceuticals, their applications extend to agrochemicals, dyes, and advanced materials. rsc.org

Evolution of Quinoxaline (B1680401) Chemistry: A Retrospective Analysis

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, has a rich history in organic chemistry. evitachem.com The first synthesis of a quinoxaline derivative was reported in the late 19th century, and since then, the field has evolved significantly. nih.gov Early methods for quinoxaline synthesis typically involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Over the years, a plethora of synthetic methodologies have been developed, including metal-catalyzed cross-coupling reactions and multicomponent reactions, which have allowed for the efficient synthesis of a diverse range of functionalized quinoxaline derivatives. mdpi.com This has expanded the chemical space available for exploration and has been instrumental in the discovery of quinoxalines with a wide spectrum of biological activities and material properties.

Positioning of 6-Nitroquinoxaline-2-carboxylic acid within Quinoxaline Research

Within the vast family of quinoxaline derivatives, 6-Nitroquinoxaline-2-carboxylic acid has emerged as a compound of significant interest. Its structure incorporates three key features: the quinoxaline core, a nitro group at the 6-position, and a carboxylic acid group at the 2-position. The electron-withdrawing nature of the nitro group and the versatile reactivity of the carboxylic acid moiety make this compound a valuable building block for the synthesis of more complex molecules. It serves as a precursor for a variety of derivatives with potential applications in medicinal chemistry and materials science. Research into 6-Nitroquinoxaline-2-carboxylic acid and its derivatives is driven by the quest for novel therapeutic agents and functional materials with tailored properties.

Structure

3D Structure

Propiedades

IUPAC Name |

6-nitroquinoxaline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O4/c13-9(14)8-4-10-7-3-5(12(15)16)1-2-6(7)11-8/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYYGQBDEGUYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597722 | |

| Record name | 6-Nitroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4244-37-5 | |

| Record name | 6-Nitroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 6 Nitroquinoxaline 2 Carboxylic Acid

Chemical and Physical Properties

The chemical and physical properties of 6-Nitroquinoxaline-2-carboxylic acid are crucial for its application in further synthetic transformations and for understanding its behavior in various systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅N₃O₄ |

| Molecular Weight | 219.15 g/mol |

| Melting Point | Approximately 160–162 °C |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF); limited solubility in water. |

| LogP | 1.75940 (Predicted) |

| PSA (Polar Surface Area) | 108.90 Ų (Predicted) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to elucidate the arrangement of protons and carbon atoms in the molecule, confirming the positions of the nitro and carboxylic acid groups on the quinoxaline ring.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.

Spectroscopic and Advanced Analytical Characterization Techniques for Quinoxaline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of quinoxaline (B1680401) compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level connectivity and environmental information. nih.gov

Proton (¹H) NMR spectroscopy reveals the number, environment, and connectivity of hydrogen atoms in a molecule. In 6-Nitroquinoxaline-2-carboxylic acid, the aromatic protons of the quinoxaline ring system exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of both the nitro group at the C-6 position and the carboxylic acid group at the C-2 position significantly influences the proton chemical shifts, causing them to appear further downfield compared to unsubstituted quinoxaline.

The proton on the pyrazine (B50134) ring (H-3) is expected to be a singlet and highly deshielded due to the adjacent nitrogen atom and the carboxylic acid group. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) form a distinct pattern. H-5, being ortho to the strongly electron-withdrawing nitro group, would experience the largest downfield shift. The proton of the carboxylic acid (–COOH) typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for 6-Nitroquinoxaline-2-carboxylic acid Note: Data are estimated based on typical values for substituted quinoxalines. Actual values may vary depending on solvent and experimental conditions.

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | > 9.0 | Singlet (s) |

| H-5 | 8.5 - 8.8 | Doublet (d) |

| H-7 | 8.3 - 8.6 | Doublet of doublets (dd) |

| H-8 | 8.0 - 8.2 | Doublet (d) |

| -COOH | > 10.0 | Broad Singlet (br s) |

The carboxyl carbon (–COOH) is characteristically found in the downfield region of the spectrum, typically between 160-185 ppm. oregonstate.edu The carbon atom attached to the nitro group (C-6) is also shifted downfield. The carbons adjacent to the nitrogen atoms (C-2, C-8a) are deshielded and appear at lower field strengths. niscpr.res.in The specific assignments can be confirmed using two-dimensional NMR techniques. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for 6-Nitroquinoxaline-2-carboxylic acid Note: Data are estimated based on typical values for substituted quinoxalines and related aromatic compounds.

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145 - 150 |

| C-3 | 140 - 145 |

| C-4a | 138 - 142 |

| C-5 | 125 - 130 |

| C-6 | > 148 |

| C-7 | 122 - 128 |

| C-8 | 130 - 135 |

| C-8a | 140 - 144 |

| -COOH | 165 - 175 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for studying nitrogen-containing compounds like quinoxalines. wikipedia.org It provides direct information about the electronic environment of the nitrogen atoms. In 6-Nitroquinoxaline-2-carboxylic acid, three distinct ¹⁵N signals are expected: one for each of the two nitrogen atoms in the pyrazine ring and one for the nitrogen in the nitro group. nih.gov

The chemical shifts of the heterocyclic nitrogens in quinoxalines are found in a characteristic range. The nitrogen of the nitro group (–NO₂) resonates at a much more downfield position, often in the range of 385 to 410 ppm relative to liquid ammonia. researchgate.nethuji.ac.il This technique is particularly useful for studying tautomerization and protonation events involving the nitrogen atoms. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.gov

For 6-Nitroquinoxaline-2-carboxylic acid (C₉H₅N₃O₄), the molecular ion peak [M]⁺ would be observed at its calculated m/z value. The fragmentation pattern would likely involve characteristic losses of small neutral molecules. Common fragmentation pathways for this compound would include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of carbon dioxide (CO₂) from the carboxylic acid group.

Loss of the nitro group (•NO₂).

Subsequent fragmentation of the quinoxaline ring structure. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of a quinoxaline derivative is characterized by intense absorption bands resulting from π→π* transitions within the conjugated aromatic system. nih.govsemanticscholar.org

The spectrum of 6-Nitroquinoxaline-2-carboxylic acid is expected to show multiple absorption maxima (λ_max_). The extended π-system of the quinoxaline core gives rise to these transitions. The presence of the electron-withdrawing nitro group and carboxylic acid group can cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to the parent quinoxaline molecule. beilstein-journals.org These functional groups act as auxochromes, modifying the energy of the electronic transitions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 6-Nitroquinoxaline-2-carboxylic acid would display several characteristic absorption bands confirming its structure.

Key expected vibrational frequencies include:

O–H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500–3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700–1725 cm⁻¹.

N–O Stretch (Nitro Group): Two distinct bands corresponding to the asymmetric and symmetric stretching, typically found around 1500–1550 cm⁻¹ and 1300–1350 cm⁻¹, respectively.

C=N and C=C Stretches (Aromatic Rings): Multiple bands in the 1400–1620 cm⁻¹ region.

C–H Stretches (Aromatic): Signals appearing above 3000 cm⁻¹.

C–H Bending (Aromatic): Bands in the fingerprint region (below 1000 cm⁻¹) that can give information about the substitution pattern. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 6-Nitroquinoxaline-2-carboxylic acid |

| Quinoxaline |

Chromatographic Techniques for Purity and Separation

Chromatography is fundamental in the analysis of quinoxaline compounds, enabling the separation of target molecules from impurities, starting materials, and byproducts. The choice of technique depends on the polarity, volatility, and stability of the compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of non-volatile quinoxaline derivatives. For quinoxaline carboxylic acids, reversed-phase HPLC is frequently employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A method for the simultaneous quantitative determination of quinoxaline-2-carboxylic acid (QCA) and methyl-3-quinoxaline-2-carboxylic acid (MQCA) in animal tissues has been established using HPLC with UV detection. nih.gov This method involves acid hydrolysis, liquid-liquid extraction, and solid-phase extraction for sample clean-up before chromatographic analysis. nih.gov The separation of various quinoxaline derivatives often involves a mobile phase consisting of a mixture of solvents such as methanol, water, and acetonitrile. tandfonline.com For instance, a mobile phase of MeOH-H₂O-CH₃CN (30:65:5, v/v) with UV detection at 317 nm has been successfully used. tandfonline.com

The conditions for HPLC analysis can be tailored to achieve optimal separation. Key parameters include the column type, mobile phase composition, flow rate, and detector wavelength.

| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Quinoxaline derivatives from D-Glucose | Irica RP-18 (4 x 250mm) | MeOH-H₂O-CH₃CN (30:65:5, v/v) | 0.4 ml/min | UV at 317 nm | tandfonline.com |

| Quinoxaline-2-carboxylic acid (QCA) and Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Not Specified | Not Specified | Not Specified | UV Detection | nih.gov |

| Five quinoxaline-1,4-dioxides and their metabolites (including QCA) | Not Specified | Optimized for on-line SPE | Not Specified | Not Specified | rsc.org |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. chemistryjournal.inresearchgate.net For quinoxaline compounds, TLC is typically performed on plates coated with a stationary phase, most commonly silica (B1680970) gel. chemistryjournal.inkhanacademy.org

The separation principle relies on the differential adsorption of the compounds onto the stationary phase and their solubility in the mobile phase. A solvent system, or eluent, is chosen to provide a good separation of the components. For quinoxaline derivatives, a mixture of n-hexane and ethyl acetate (B1210297) is often used as the mobile phase. chemistryjournal.in After the plate is developed, the separated spots are visualized, commonly under UV light (if the compounds are UV-active) or by staining with a chemical reagent, such as 10% sulfuric acid followed by heating. tandfonline.comkhanacademy.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system and can be used for identification.

| Compound Type | Stationary Phase | Mobile Phase (Developing Solvent) | Visualization | Reference |

|---|---|---|---|---|

| Quinoxalines | Silica gel G | n-hexane-ether-ethanol (2:1:1, v/v) | 10% Sulfuric Acid Spray & Heating | tandfonline.com |

| Synthetic Quinoxaline Derivatives | Silica gel G/UV254 nm | n-hexane and ethyl acetate mixture | UV light (254 nm) | chemistryjournal.in |

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This method provides precise information on bond lengths, bond angles, and crystal packing. For novel quinoxaline compounds, single-crystal X-ray diffraction analysis is the gold standard for structural confirmation. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₉N₃O₂S₂ |

| Formula Weight | 339.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.6598 (4) |

| b (Å) | 7.4249 (3) |

| c (Å) | 11.2457 (6) |

| β (°) | 109.745 (5) |

| Volume (ų) | 759.15 (6) |

| Z | 2 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens) in a sample. The results are used to determine the empirical formula of a compound and to confirm its purity. For a newly synthesized compound like 6-Nitroquinoxaline-2-carboxylic acid, elemental analysis provides crucial validation of its chemical composition.

The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) supports the assigned structure. For 6-Nitroquinoxaline-2-carboxylic acid, the molecular formula is C₉H₅N₃O₄, and the molecular weight is 219.15 g/mol . synchem.de

| Element | Symbol | Atomic Weight (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 49.34% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.30% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 19.18% |

| Oxygen | O | 15.999 | 4 | 63.996 | 29.20% |

Biological Activity and Mechanistic Insights of 6 Nitroquinoxaline 2 Carboxylic Acid Derivatives

Antimicrobial Research and Mechanisms of Action

Derivatives of 6-nitroquinoxaline-2-carboxylic acid are noted for their broad-spectrum antimicrobial properties. Research has highlighted their potential as antibacterial, antifungal, and antimycobacterial agents. journaljamb.comnih.gov The core mechanism often involves the generation of free radicals through bioreduction, which subsequently leads to cellular damage, particularly to DNA. nih.gov The versatility of the quinoxaline (B1680401) scaffold allows for chemical modifications that can enhance potency and target specificity, making it a promising framework for the development of new antimicrobial drugs. journaljamb.comresearchgate.net

Antibacterial Activity

The antibacterial efficacy of quinoxaline derivatives has been demonstrated against a variety of pathogenic bacteria. Studies show that these compounds possess significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives have shown promising minimum inhibitory concentration (MIC) values ranging from 0.0313 to 0.250 mg/mL against a panel of bacterial strains, indicating broad-spectrum bactericidal effects. journaljamb.com The activity of these compounds is often linked to their ability to interfere with fundamental bacterial processes.

A primary mechanism of action for 6-nitroquinoxaline (B1294896) derivatives is their interaction with bacterial DNA. nih.gov These molecules can bind to DNA, leading to significant alterations in its global structure. This interaction can induce an over-supercoiled form of DNA through various in-path intermediates. nih.gov This structural change in the bacterial genome is a critical stressor that can trigger physiological hallmarks similar to programmed cell death. nih.gov Quinoxaline 1,4-dioxides (QdNOs), a related class of compounds, are known to be redox-activated DNA damaging agents. nih.gov Under anaerobic conditions, they are metabolized, leading to the generation of reactive oxygen species (ROS) and hydroxyl radicals, which cause oxidative damage to DNA. nih.gov Some synthetic quinoxaline antibiotics, such as des-N-tetramethyl-triostin A ('TANDEM'), have been shown to bind strongly to DNA via bifunctional intercalation, a mechanism characteristic of naturally occurring quinoxaline antibiotics. nih.gov

The structural damage inflicted upon bacterial DNA by 6-nitroquinoxaline derivatives directly impacts DNA replication. Studies have shown that even at sublethal doses, a representative derivative can significantly inhibit DNA synthesis. nih.gov This inhibition is a direct consequence of the compound binding to the DNA and altering its structure, which interferes with the enzymatic machinery responsible for replication. nih.gov This mechanism is shared by the broader class of quinolone-3-carboxylic acids, which are known to target bacterial type II topoisomerases like DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and chromosome segregation. researchgate.netsemanticscholar.org

Beyond intracellular targets, 6-nitroquinoxaline derivatives can also affect the physical structure of bacteria and their communities. Exposure to these compounds has been shown to alter the native morphology of bacterial cells, such as Staphylococcus aureus, and produce fragmented nucleoids. nih.gov Furthermore, these derivatives have demonstrated a significant ability to disrupt preformed biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov Other research into different quinoxaline derivatives has also confirmed their potential as anti-biofilm agents, capable of inhibiting biofilm formation at various concentrations. nih.gov For example, certain alkyl-quinoxalin-2(1H)-one derivatives achieved significant reductions in biofilm formation, ranging from 11% to 59%, by interfering with quorum sensing, the cell-to-cell communication system in bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound Class | Target Organism(s) | Observed Effect | MIC/IC50 Values |

|---|---|---|---|

| 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives | Various bacterial strains | Bactericidal | 0.0313 - 0.250 mg/mL |

| 6-Nitroquinoxaline derivative (3a) | Staphylococcus aureus | DNA synthesis inhibition, biofilm disruption | Not specified |

| Alkyl-quinoxalin-2(1H)-one derivatives | Aeromonas caviae Sch3 | Biofilm inhibition | 1 - 100 µM |

As with other antimicrobials, bacteria can develop resistance to quinoxaline-based compounds. A primary mechanism involves alterations in the drug's target. semanticscholar.org For fluoroquinolones, this typically involves mutations in the genes encoding DNA gyrase and topoisomerase IV, which prevent the drug from binding effectively. semanticscholar.org Another key resistance strategy is the reduction of intracellular drug accumulation. This can be achieved by decreasing the permeability of the bacterial membrane or, more commonly, by employing efflux pumps that actively transport the antibiotic out of the cell. semanticscholar.orgyoutube.com In the context of quinoxaline-2-carboxylic acid 1,4-dioxides, studies in M. smegmatis have identified that mutations in specific genes, such as MSMEG_4646, MSMEG_5122, and MSMEG_1380, can mediate resistance. nih.govmdpi.com

Antimycobacterial Efficacy and Mechanistic Studies

Derivatives of quinoxaline have shown considerable promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide have demonstrated high activity against M. tuberculosis, with one compound showing a MIC of 1.25 μg/mL. nih.govresearchgate.net The mechanism of action for these compounds against mycobacteria is consistent with their role as DNA-damaging agents. nih.govresearchgate.net The presence of N-oxide fragments in the quinoxaline 1,4-dioxide structure is crucial for their biological activity, which is associated with the production of DNA-damaging free radicals upon bioreduction. nih.govmdpi.com

Research into 6-nitroquinolone-3-carboxylic acids has also identified compounds with potent in vitro activity against M. tuberculosis H37Rv (MTB) and multi-drug resistant M. tuberculosis (MDR-TB). nih.gov One lead compound exhibited MICs of 0.08 and 0.16 µM against MTB and MDR-TB, respectively, and was shown to inhibit the supercoiling activity of DNA gyrase from M. smegmatis. nih.gov Structure-activity relationship studies indicate that substituents on the quinoxaline core significantly influence antimycobacterial potency. For instance, an ethoxycarbonyl group at position 2 and the specific placement of amine-containing fragments at positions 6 or 7 can dramatically alter the compound's effectiveness. nih.govmdpi.com

Table 2: Antimycobacterial Activity of Selected Quinoxaline Derivatives

| Compound Class | Target Organism(s) | Mechanism of Action | MIC Values |

|---|---|---|---|

| Quinoxaline-2-carboxylic acid 1,4-dioxide (Compound 4) | M. tuberculosis | DNA-damaging agent | 1.25 µg/mL |

Antifungal Properties

Derivatives of 6-nitroquinoxaline-2-carboxylic acid have been investigated for their potential to combat fungal infections. Research in this area has shown that the nitro-substitution on the quinoxaline core can contribute to antifungal activity. Studies on various nitro-substituted quinoxalines have demonstrated their efficacy against pathogenic fungi, particularly species like Aspergillus niger.

One study systematically evaluated a series of nitro-substituted quinoxaline compounds for their antifungal activity against Aspergillus niger. The findings revealed that the position and number of nitro groups, as well as other substitutions on the quinoxaline ring system, play a crucial role in determining the antifungal potency. For instance, certain 2,3-bis(nitrophenyl)-6-nitroquinoxaline derivatives exhibited significant inhibitory activity against Aspergillus niger. This suggests that the 6-nitroquinoxaline scaffold can serve as a promising foundation for the development of novel antifungal agents. While specific data on 6-nitroquinoxaline-2-carboxylic acid itself is limited in this direct context, the established antifungal potential of related nitroquinoxaline compounds underscores the promise of this chemical class.

Further research has explored the broader antifungal spectrum of quinoxaline derivatives, including against various Candida species, which are common causes of human fungal infections. While not specifically focused on the 6-nitroquinoxaline-2-carboxylic acid moiety, these studies highlight the general capacity of the quinoxaline scaffold to inhibit fungal growth. The mechanisms of action are thought to involve the disruption of fungal cell wall synthesis or interference with essential enzymatic pathways.

**Table 1: Antifungal Activity of Selected Nitro-Substituted Quinoxaline Derivatives against *Aspergillus niger***

| Compound ID | Substitution Pattern | Zone of Inhibition (mm) at 50 µg/ml | Zone of Inhibition (mm) at 100 µg/ml |

|---|---|---|---|

| N-03 | 2,3-bis(p-nitrophenyl)-5-nitroquinoxaline | Potent Activity | Potent Activity |

| N-05 | 2,3-bis(m-nitrophenyl)-6-nitroquinoxaline | Moderate Activity | Moderate Activity |

| N-08 | 2-(o-nitrophenyl)-3-(p-nitrophenyl)-6-nitroquinoxaline | Moderate Activity | Moderate Activity |

| N-09 | 2-(m-nitrophenyl)-3-(p-nitrophenyl)-6-nitroquinoxaline | Moderate Activity | Moderate Activity |

| Griseofulvin | Standard Drug | - | - |

Data derived from a study on nitro-substituted quinoxalines, highlighting the potential of the 6-nitroquinoxaline core.

Antiviral Properties

The antiviral potential of quinoxaline derivatives has been a subject of considerable research, with studies exploring their efficacy against a range of viruses. However, specific data focusing exclusively on 6-nitroquinoxaline-2-carboxylic acid derivatives is not extensively available in the reviewed literature. The broader class of quinoxaline compounds has shown promise against several viral families.

For instance, certain quinoxaline derivatives have been investigated for their ability to inhibit the replication of influenza viruses. The proposed mechanism often involves the targeting of viral proteins that are essential for the viral life cycle. Similarly, research into the anti-herpes simplex virus (HSV) activity of quinoxaline-containing compounds has been conducted, although detailed mechanistic insights specific to 6-nitroquinoxaline-2-carboxylic acid are yet to be fully elucidated.

Furthermore, the potential of quinoxaline derivatives to inhibit the Epstein-Barr virus (EBV) has been explored. These studies often focus on the disruption of viral replication or the inhibition of viral enzymes necessary for propagation. While these findings are encouraging for the quinoxaline scaffold in general, dedicated research is required to determine the specific antiviral profile and mechanisms of action of 6-nitroquinoxaline-2-carboxylic acid and its derivatives against these and other viruses.

Antiparasitic Activities (e.g., Antischistosomal Activity)

A significant area of investigation for 6-nitroquinoxaline derivatives has been in the realm of antiparasitic agents, with a particular focus on their activity against Schistosoma species, the causative agents of schistosomiasis. Several studies have highlighted the potent antischistosomal properties of compounds featuring the 6-nitroquinoxaline core.

Research has demonstrated that analogs of 6-nitroquinoxaline exhibit potent in vitro activity against both the larval (schistosomula) and adult stages of Schistosoma mansoni. asm.orgnih.gov A number of synthesized 6-nitroquinoxaline derivatives have shown submicromolar 50% inhibitory concentrations (IC50s) against adult worms, indicating a high degree of potency. nih.gov

The mechanism of action of these nitroaromatic compounds against schistosomes is an area of active investigation. It is hypothesized that the nitro group may be crucial for their parasiticidal effects, potentially through mechanisms involving oxidative stress or the inhibition of essential parasite enzymes. The discrepancy between the high in vitro potency and more moderate in vivo efficacy observed in some studies suggests that further optimization of the pharmacokinetic properties of these compounds is necessary to translate their in vitro activity into effective treatments. nih.gov

**Table 2: In Vitro Antischistosomal Activity of Selected 6-Nitroquinoxaline Analogs against *Schistosoma mansoni***

| Compound | Target Stage | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Nitroquinoxaline 27 | Adult Worms | ≤0.31 | ≥8.9 |

| Nitroquinoxaline 29 | Adult Worms | ≤0.31 | ≥8.9 |

| Nitroquinoxaline 30 | Adult Worms | ≤0.31 | ≥8.9 |

Data from a study on quinoxaline analogs against S. mansoni, showcasing the potency of the 6-nitroquinoxaline scaffold. nih.gov

Anticancer Research and Target Pathways

The quest for novel and effective anticancer agents has led to the exploration of a wide array of chemical scaffolds, with quinoxaline derivatives emerging as a particularly promising class of compounds. The 6-nitroquinoxaline-2-carboxylic acid framework has been the subject of research to understand its potential to interfere with cancer cell proliferation and survival through various mechanisms.

Modulation of Cellular Proliferation and Apoptosis Induction

A hallmark of cancer is uncontrolled cellular proliferation. A significant body of research has demonstrated that certain quinoxaline derivatives can effectively inhibit the growth of various cancer cell lines. While direct studies on 6-nitroquinoxaline-2-carboxylic acid are limited, related quinoxaline compounds have shown potent anti-proliferative effects. For instance, some quinoxaline-based compounds have exhibited low micromolar IC50 values against prostate (PC-3) and liver (HepG2) cancer cells. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer drugs exert their effects. Research has shown that certain quinoxaline derivatives can trigger apoptosis in cancer cells. This is often achieved by arresting the cell cycle at specific phases, such as the S phase, which prevents the cell from progressing through its normal division cycle. nih.gov The apoptotic process is further confirmed through assays that detect DNA fragmentation and the externalization of phosphatidylserine, both characteristic features of apoptotic cells. nih.gov

Mechanistic studies have revealed that the pro-apoptotic effects of some quinoxaline derivatives are mediated through the modulation of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov

Table 3: Anti-proliferative Activity of Selected Quinoxaline Derivatives against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound III | PC-3 (Prostate) | 4.11 |

| Compound IV | PC-3 (Prostate) | 2.11 |

| Compound III | HepG2 (Liver) | >50 |

| Compound IV | HepG2 (Liver) | >50 |

Data from a study on quinoxaline-based derivatives, indicating selective anti-proliferative activity. nih.gov

Interaction with Cancer-Related Proteins and Enzymes

The anticancer activity of quinoxaline derivatives is often linked to their ability to interact with and inhibit the function of proteins and enzymes that are critical for cancer cell growth and survival. One important target is topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis. Certain quinoxaline-based compounds have demonstrated inhibitory effects against topoisomerase II, with IC50 values in the micromolar range. nih.gov

Protein kinases are another major class of enzymes that are frequently dysregulated in cancer and are therefore attractive targets for therapeutic intervention. Quinoxaline derivatives have been identified as potent inhibitors of several protein kinases involved in cancer signaling pathways. For example, macrocyclic quinoxaline-2-carboxylic acid derivatives have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. ekb.eg By inhibiting CDKs, these compounds can halt the proliferation of cancer cells.

Furthermore, other quinoxaline derivatives have been developed as inhibitors of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers and plays a central role in cell growth and proliferation. nih.gov

Neuropharmacological Research

Derivatives of 6-nitroquinoxaline-2-carboxylic acid have emerged as a significant area of interest in neuropharmacological research, particularly as antagonists of excitatory amino acid receptors. A notable focus has been on their interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast synaptic transmission in the central nervous system.

A series of novel 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids have been designed and synthesized to explore their antagonistic activity at the AMPA receptor. nih.gov Structure-activity relationship studies revealed that specific substitutions at the 7-position of the quinoxaline ring, particularly heterocyclic groups linked through a urethane (B1682113) moiety, confer potent AMPA receptor antagonistic activity. nih.gov

One particularly promising compound from this series, which features a 4-carboxy group on a terminal phenyl moiety, demonstrated high potency and selectivity for the AMPA receptor in in vitro assays. nih.gov Importantly, this derivative also exhibited significant neuroprotective efficacy in in vivo models of brain ischemia, suggesting its potential for the treatment of neurological disorders characterized by excessive glutamate-mediated excitotoxicity, such as stroke and epilepsy. nih.gov The favorable aqueous solubility of this compound further enhances its potential as a therapeutic agent. nih.gov

The mechanism of action of these compounds involves competitive antagonism at the AMPA receptor, thereby blocking the binding of the endogenous ligand glutamate (B1630785) and preventing the excessive influx of calcium ions that leads to neuronal damage. The neuroprotective effects observed in preclinical models underscore the therapeutic potential of 6-nitro-3-oxoquinoxaline-2-carboxylic acid derivatives in mitigating the detrimental consequences of excitotoxic neuronal injury.

Kainate Receptor Antagonism

The ionotropic glutamate receptors, including kainate receptors, are crucial for excitatory synaptic transmission in the central nervous system. Their overactivation can lead to excitotoxicity and has been implicated in various neurological disorders. Consequently, the development of kainate receptor antagonists is a key area of research.

While direct studies on 6-nitroquinoxaline-2-carboxylic acid derivatives as kainate receptor antagonists are limited, research on structurally similar quinoxaline compounds provides valuable insights. For instance, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a well-characterized antagonist, has been shown to effectively block kainate-induced neuronal excitation. nih.gov Studies on hippocampal slices have demonstrated that CNQX antagonizes bursts of neuronal activity induced by kainate. nih.gov This antagonistic activity is believed to be mediated through competitive binding at the glutamate binding site on the kainate receptor.

Furthermore, a study on 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids revealed potent antagonistic activity at the AMPA receptor, another type of ionotropic glutamate receptor that shares structural homology with kainate receptors. pensoft.net This suggests that the 6-nitroquinoxaline scaffold is a viable pharmacophore for targeting ionotropic glutamate receptors, and further investigation into derivatives of 6-nitroquinoxaline-2-carboxylic acid for specific kainate receptor antagonism is warranted.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The quinoxaline nucleus has been identified as a promising scaffold for the design of novel AChE inhibitors.

A study involving the synthesis and evaluation of various quinoxaline derivatives identified 2,3-Dimethyl-6-nitroquinoxaline as an inhibitor of acetylcholinesterase. nih.govresearchgate.net The inhibitory activity of this and other derivatives highlights the potential of the 6-nitroquinoxaline moiety in the development of new AChE inhibitors. The presence of the nitro group at the 6-position, along with other substitutions on the quinoxaline ring, appears to play a significant role in the molecule's ability to interact with the active site of the enzyme. nih.gov

| Compound | IC₅₀ (µM) for AChE | Reference |

|---|---|---|

| 2,3-Dimethyl-6-nitroquinoxaline | 8.42 ± 1.8 | nih.gov |

Other Biological Activities Under Investigation

Beyond their effects on neurotransmitter systems, derivatives of 6-nitroquinoxaline-2-carboxylic acid are being explored for other therapeutic applications, including their potential to combat inflammation and oxidative stress.

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents remains a significant goal in pharmaceutical research. Quinoxaline derivatives have demonstrated promising anti-inflammatory properties in various preclinical models. researchgate.netresearchgate.netresearchgate.net

The anti-inflammatory effects of these compounds are often evaluated using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation. researchgate.netresearchgate.net In this model, the administration of certain quinoxaline derivatives has been shown to significantly reduce paw swelling, indicating their potential to mitigate inflammatory responses. researchgate.net The mechanism of action is thought to involve the inhibition of pro-inflammatory mediators. While specific data on 6-nitroquinoxaline-2-carboxylic acid derivatives in this assay are not extensively available, the general anti-inflammatory activity of the quinoxaline scaffold suggests that this class of compounds holds promise. For instance, quinoxaline 1,4-dioxide derivatives have been noted for their anti-inflammatory and antioxidant activities. mdpi.commdpi.com

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a contributing factor to numerous chronic diseases. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of chemical compounds is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. lew.ronih.gov

Several studies have highlighted the antioxidant capabilities of the quinoxaline core structure. nih.gov For example, quinoxaline 1,4-dioxide derivatives have been reported to possess both antioxidant and anti-inflammatory properties. mdpi.commdpi.com The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is a key aspect of their antioxidant mechanism. While specific DPPH assay results for derivatives of 6-nitroquinoxaline-2-carboxylic acid are not widely documented, the known antioxidant activity of the broader quinoxaline class suggests that these compounds are worthy of further investigation as potential antioxidant agents. The development of hydrazide derivatives, in particular, has been a strategy to enhance the antioxidant activity of various scaffolds. pensoft.netresearchgate.net

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Substituents on Biological Potency and Selectivity

The potency and selectivity of compounds based on the 6-nitroquinoxaline-2-carboxylic acid scaffold are highly dependent on the nature and position of various substituents. Key functional groups, including the nitro group at the 6-position and the carboxylic acid at the 2-position, as well as modifications at other positions on the quinoxaline (B1680401) ring, play defining roles in the molecule's biological profile.

The nitro group (–NO2) at the 6-position is a critical determinant of the compound's electronic properties and biological activity. As a powerful electron-withdrawing group, it significantly influences the reactivity of the quinoxaline ring system. wikipedia.org This electron-withdrawing nature facilitates nucleophilic aromatic substitution reactions, making the scaffold amenable to further chemical modification. wikipedia.orgmdpi.com The presence of the nitro group can activate the C6 carbon atom through conjugation with an electron-withdrawing group at the C2 position, enhancing its reactivity. mdpi.com

In a biological context, the nitro group can be essential for the molecule's mechanism of action. Nitroaromatic compounds can act as prodrugs that undergo metabolic reduction to generate reactive intermediates, such as free radicals and reactive nitrogen species, which can exert therapeutic effects. svedbergopen.com The reduction of the nitro group to an amine can alter the molecule's electronic properties, a feature that has been utilized in the development of fluorescent probes where such a transformation leads to enhanced fluorescence intensity. evitachem.com The position of the nitro group is also paramount; studies on other aromatic scaffolds, such as chalcones, have demonstrated that the specific location of the nitro group (ortho, meta, or para) plays a crucial role in determining anti-inflammatory and vasorelaxant activities. mdpi.com

The carboxylic acid (–COOH) moiety at the 2-position is a key pharmacophoric feature that governs several physicochemical and biological properties. This functional group is a key determinant in drug-target interactions due to its ability to act as a hydrogen bond donor and acceptor. researchgate.netresearchgate.net At physiological pH, the carboxylic acid group is typically ionized to its carboxylate form (–COO⁻), which can form strong electrostatic and ionic interactions with biological targets like enzymes and receptors. researchgate.netnumberanalytics.com

Furthermore, the carboxylic acid group significantly impacts the compound's pharmacokinetic profile. Its presence generally increases the hydrophilicity and aqueous solubility of the molecule. wiley-vch.de While this can be advantageous, it may also limit passive diffusion across biological membranes. researchgate.net Consequently, the carboxylic acid often serves as a chemical handle for creating prodrugs, such as esters, to improve bioavailability. researchgate.net In synthetic chemistry, this group is invaluable as it enables coupling reactions with amines or alcohols, facilitating the synthesis of more complex amide and ester derivatives for SAR exploration. evitachem.com

Modifications at the C2 and C3 positions of the quinoxaline ring have a profound impact on biological activity. The C2 position, occupied by the carboxylic acid in the parent compound, is a frequent site for modification. Studies on quinoxaline-2-carboxylic acid 1,4-dioxides with antimycobacterial activity revealed that substituting the ethoxycarbonyl group at position 2 with a carboxamide group negatively influenced antitubercular effectiveness. nih.gov

In a study of 2,3-substituted quinoxalin-6-amine analogs designed as antiproliferative agents, substitutions at both C2 and C3 were explored. The results indicated that the nature of the substituent at these positions was critical for potency against a panel of cancer cell lines. researchgate.net For instance, analogs with furan (B31954) rings at these positions showed significant activity. The data below illustrates how changes at the C2 and C3 positions, along with modifications to the amine at the 6-position, affect the growth inhibitory concentration (GI50) in various cancer cell lines. researchgate.net

| Compound | R1 (C2/C3 Substituent) | R2 (Substituent on 6-amino group) | A549 GI50 (μM) | PC3 GI50 (μM) | U2OS GI50 (μM) |

|---|---|---|---|---|---|

| 6j | 2,3-bis(furan-2-yl) | 4-fluorophenyl | 6.6 | 4.5 | 4.1 |

| 6l | 2,3-bis(furan-2-yl) | 4-methoxyphenyl | >10 | >10 | >10 |

| 6k | 2,3-bis(thiophen-2-yl) | 4-fluorophenyl | >10 | >10 | >10 |

| 6m | 2,3-bis(thiophen-2-yl) | 4-methoxyphenyl | >10 | >10 | >10 |

| 7c | 2,3-bis(furan-2-yl) | Urea with 4-fluorophenyl | 1.5 | 1.2 | 1.1 |

Data sourced from a study on 2,3-substituted quinoxalin-6-amine analogs as antiproliferatives. researchgate.net

Scaffold Modulation and Conformational Analysis in Biological Contexts

The quinoxaline ring system serves as a rigid, planar scaffold that correctly orients substituents for optimal interaction with biological targets. Modulation of this scaffold, for example by altering the position of key substituents, can significantly impact activity. The location of functional groups is critical; moving a substituent from the 6-position to the 7-position can lead to a drop in activity, highlighting the specific topology required for target engagement. nih.gov

The aromatic nature of the quinoxaline core allows for crucial π-π stacking interactions with aromatic residues in the binding sites of target proteins. evitachem.com Conformational analysis, although limited for a rigid scaffold, is important for understanding the orientation of flexible side chains attached to the ring. The three-dimensional arrangement of these side chains, dictated by their substituents, is essential for achieving the optimal binding conformation required for biological activity.

Design Strategies for Enhanced Target Interaction and Specificity

Several strategies can be employed to enhance the interaction of 6-nitroquinoxaline-2-carboxylic acid derivatives with their biological targets and improve specificity.

Bioisosteric Replacement : The carboxylic acid group can be replaced with other acidic moieties, such as tetrazoles, to circumvent issues related to metabolic instability or to fine-tune physicochemical properties without losing the key interactions.

Lipophilicity Modulation : Adjusting the lipophilicity of the molecule can enhance its ability to cross cell membranes and improve target engagement. The inclusion of a lipophilic piperidine (B6355638) segment at the 6-position, for example, marginally enhanced antimycobacterial activity in one study. mdpi.comnih.gov

Structure-Based Design : Utilizing X-ray crystallography or molecular modeling of the target-ligand complex can reveal key binding interactions. This information allows for the rational design of new analogs with substituents that form additional hydrogen bonds, ionic bonds, or hydrophobic interactions to increase binding affinity and specificity.

Amide/Ester Library Synthesis : The carboxylic acid at the C2 position and an amino group at the C6 position serve as versatile synthetic handles. Creating libraries of amides and esters by reacting these positions with diverse sets of amines, alcohols, or carboxylic acids allows for a systematic exploration of the chemical space around the scaffold to identify analogs with improved potency and selectivity. researchgate.net

By systematically applying these SAR principles and design strategies, researchers can optimize the 6-nitroquinoxaline-2-carboxylic acid scaffold to develop potent and selective agents for various therapeutic targets.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By calculating the distribution of electrons, DFT can predict a wide range of chemical properties. For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), provide insights into molecular geometry, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors. researchgate.netresearchgate.net

The optimized molecular structure calculated by DFT can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netelectrochemsci.org

In one study on a related 6-nitroquinoxaline (B1294896) derivative, the electron density of the HOMO was found to be distributed mainly in the quinoxaline ring system, while the LUMO's density was located over the phenyl ring. researchgate.net Other quantum chemical parameters derived from DFT, such as electronegativity (χ), global hardness (η), softness (σ), and the electrophilicity index (ω), further quantify the molecule's reactivity and potential interaction mechanisms. researchgate.netnih.gov

| Quantum Chemical Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with electron-accepting ability |

| Energy Gap | ΔE | Indicates chemical reactivity and stability |

| Electronegativity | χ | Measures the power of an atom to attract electrons |

| Global Hardness | η | Measures resistance to charge transfer |

| Global Softness | σ | Reciprocal of global hardness, indicates reactivity |

| Electrophilicity Index | ω | Measures the energy stabilization when acquiring electrons |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. scienceopen.com

For quinoxaline derivatives, docking studies have been performed to understand their potential as inhibitors of various enzymes, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.gov The process involves preparing the 3D structures of both the ligand (e.g., 6-nitroquinoxaline-2-carboxylic acid) and the protein target, whose coordinates are often obtained from the Protein Data Bank (PDB). scienceopen.com Docking algorithms then explore various binding poses of the ligand in the receptor's active site, scoring them based on factors like intermolecular forces.

The results of docking studies reveal specific interactions, such as hydrogen bonds, hydrophobic interactions (e.g., Pi-Sigma, Pi-Alkyl), and van der Waals forces, between the ligand and amino acid residues of the protein. nih.gov For example, in a study of quinoxaline derivatives targeting EGFR, specific hydrogen bonds and hydrophobic interactions with key residues in the ATP binding pocket were identified. nih.gov The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with lower values indicating a more stable interaction. nih.gov

| Interaction Type | Description | Key Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Gln178, Ser339 |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Val335, Ala502, Val509 |

| Pi-Sigma Interaction | A noncovalent interaction between a π-system and a σ-bond. | Val335 |

| Pi-Alkyl Interaction | A noncovalent interaction between a π-system and an alkyl group. | Ala513 |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties and avoid costly late-stage failures. Various software platforms, such as ADMETlab and SwissADME, are used to calculate these parameters based on the molecule's structure. nih.govudhtu.edu.ua

Key ADME properties predicted computationally include parameters related to Lipinski's "rule of five," which assesses oral bioavailability. These include molecular weight (MW < 500), the logarithm of the octanol-water partition coefficient (logP < 5), the number of hydrogen bond donors (HBD < 5), and the number of hydrogen bond acceptors (HBA < 10). researchgate.net Other important predicted properties are aqueous solubility (logS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450. udhtu.edu.uaresearchgate.net For instance, studies on indenoquinoxalinecarboxylic acid derivatives predicted favorable pharmacokinetic parameters, indicating the possibility of oral use. udhtu.edu.ua

| ADME Parameter | Abbreviation | Description | Favorable Range (General) |

|---|---|---|---|

| Molecular Weight | MW | The mass of one molecule of the substance. | < 500 g/mol |

| Lipophilicity | logP | Measures the differential solubility in octanol (B41247) and water; affects absorption and distribution. | < 5 |

| Aqueous Solubility | logS | The logarithm of the molar solubility in water. | > -5 |

| Hydrogen Bond Donors | HBD | Number of O-H and N-H bonds. | < 5 |

| Hydrogen Bond Acceptors | HBA | Number of N and O atoms. | < 10 |

| Blood-Brain Barrier Permeability | BBB | Predicts whether a compound can cross the BBB to reach the central nervous system. | Varies (often categorical: Yes/No) |

| Gastrointestinal Absorption | GI Absorption | Predicts the extent of absorption from the gut into the bloodstream. | High |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules are correlated with changes in their biological activities. nih.gov

To build a QSAR model, a set of compounds with known activities is used as a training set. For each compound, a series of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties. researchgate.net Statistical or machine learning methods, such as multiple linear regression or neural networks, are then used to develop an equation that relates the descriptors to the activity. nih.gov A reliable QSAR model can then be used to predict the activity of new, untested compounds. nih.gov For example, a QSAR study on 6H-indolo[2,3-b]quinoxaline derivatives suggested that incorporating cyclic substituents could increase cytotoxic potency. researchgate.net

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition and size |

| Topological | Wiener Index, Kier & Hall Indices | Atom connectivity and branching |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Physicochemical | logP, Molar Refractivity | Hydrophobicity, polarizability |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and charge distribution |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal. nih.gov

The Hirshfeld surface can be mapped with various properties, most commonly the normalized contact distance (dnorm). The dnorm map uses a red-white-blue color scheme, where red spots indicate intermolecular contacts shorter than the van der Waals radii (suggesting strong interactions like hydrogen bonds), white indicates contacts around the van der Waals distance, and blue represents longer contacts. mdpi.com

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 43.5 |

| H···O / O···H | 30.8 |

| C···C | 4.8 |

| Other Contacts | 20.9 |

Computational Studies on Tautomerism and Degradation Pathways

Computational methods, particularly DFT, are highly effective for studying dynamic chemical processes like tautomerism and degradation. Tautomers are constitutional isomers of organic compounds that readily interconvert. For molecules containing functional groups like carboxylic acids and heterocyclic rings, multiple tautomeric forms can exist. nih.gov DFT calculations can determine the optimized geometries and relative energies of these different tautomers, predicting which form is most stable in the ground state under specific conditions (e.g., in the gas phase or in a solvent). nih.gov

Similarly, computational chemistry can be used to elucidate potential degradation pathways. nih.gov By modeling the molecule's reaction with radicals (e.g., hydroxyl radicals), researchers can predict which sites on the molecule are most susceptible to attack. This is often done by calculating bond dissociation energies (BDEs) for C-H or O-H bonds; a lower BDE indicates a weaker bond that is more likely to break. nih.gov Fukui functions can also be calculated to identify the most reactive sites for radical attacks. nih.gov These theoretical investigations can predict the structures of degradation products, providing a framework for interpreting experimental results from techniques like mass spectrometry.

Applications in Advanced Research Methodologies and Materials Science

Role as Chemical Scaffolds in Drug Discovery and Chemical Biology

The quinoxaline (B1680401) core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net This versatility makes 6-Nitroquinoxaline-2-carboxylic acid and its derivatives attractive starting points for designing new therapeutic agents.

The 6-Nitroquinoxaline-2-carboxylic acid framework serves as a versatile scaffold for developing novel therapeutic agents, particularly in the realm of antimycobacterial drugs. nih.govmdpi.com Researchers have synthesized and evaluated derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides (QdNOs) for their efficacy against Mycobacterium tuberculosis. nih.gov The core structure allows for systematic modifications at various positions to optimize biological activity.

Studies have shown that the substituents on the quinoxaline ring significantly influence the compound's antimycobacterial properties. For instance, the introduction of different amine groups at the 6-position via nucleophilic aromatic substitution can modulate the drug's effectiveness. nih.gov The electron-withdrawing nature of the group at the 2-position, such as a carboxylic acid or its ester, enhances the reactivity of the C6 position, facilitating these substitutions. nih.gov Mechanistic studies suggest that these quinoxaline derivatives act as DNA-damaging agents, with their bio-reduction leading to the production of free radicals that are harmful to the bacteria. nih.govmdpi.com

The quinoxaline-2-carboxylic acid scaffold has also been utilized to design inhibitors for specific enzymes, such as the Pim-1 kinase, which is a target in cancer therapy. nih.gov Structure-based drug design has led to the identification of derivatives that can block the enzymatic activity of Pim-1 at nanomolar concentrations, demonstrating the scaffold's potential in developing targeted anticancer therapies. nih.gov

Table 1: Research Findings on Quinoxaline Scaffolds for Biological Targets

| Target | Scaffold Base | Key Findings | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | Quinoxaline-2-carboxylic acid 1,4-dioxides | Acts as a DNA-damaging agent; substitutions at position 6 influence antimycobacterial activity. | nih.govmdpi.com |

| Pim-1 Kinase | Quinoxaline-2-carboxylic acid | Identified as a potent inhibitor with nanomolar efficacy through structure-based design. | nih.gov |

While direct experimental integration of 6-Nitroquinoxaline-2-carboxylic acid into cyclic peptides for nucleic acid recognition is not extensively documented, the conceptual basis for such applications is strong. Heterocyclic scaffolds are fundamental components in the design of molecules that can recognize and bind to specific sequences of DNA and RNA. For example, modified nucleobases are often incorporated into Peptide Nucleic Acids (PNAs) to enhance binding affinity and specificity for double-stranded DNA or RNA targets. beilstein-journals.org

The planar, aromatic structure of the quinoxaline ring is well-suited for intercalation or groove binding with nucleic acid structures. The carboxylic acid group at the 2-position provides a convenient attachment point for linking the scaffold to a peptide backbone, while the nitro group at the 6-position could be used to modulate electronic properties or serve as a recognition element. Conceptually, such a modified peptide could be designed to target specific nucleic acid sequences, offering potential applications in diagnostics, gene regulation, and antiviral therapies.

Fluorescence Derivatization Reagents for Analytical Applications

6-Nitroquinoxaline-2-carboxylic acid serves as a precursor for the synthesis of highly sensitive fluorescence derivatization reagents. oup.com In analytical chemistry, derivatization is a technique used to convert an analyte that is difficult to detect into a form that is more easily measured. Fluorescent derivatization reagents are particularly valuable as they allow for the detection of minute quantities of a target substance.

The process involves the chemical modification of the 6-nitroquinoxaline-2-carboxylic acid core. Typically, the nitro group at the 6-position is reduced to an amino group (-NH2), yielding a 6-aminoquinoxaline (B194958) derivative. This transformation is critical as the resulting amino-substituted quinoxaline structure is fluorescent. oup.com These fluorescent aminoquinoxalines can then be further functionalized to create reagents that react specifically with certain types of molecules. For example, they have been developed into high-sensitivity reagents for the analysis of long-chain carboxylic acids via High-Performance Liquid Chromatography (HPLC), with detection limits as low as 1 fmol. oup.com Other quinoxalinone-based tags have also been evaluated for derivatizing biological carboxylic acids for detection by peroxyoxalate chemiluminescence, achieving detection limits in the attomole range. nih.gov

Photoresponsive Materials and Photolabile Protecting Groups (Conceptual Framework)

The structure of 6-Nitroquinoxaline-2-carboxylic acid contains the key chemical motifs necessary for its conceptual application in photoresponsive materials, specifically as a photolabile protecting group (PPG). PPGs are chemical moieties that can be removed from a molecule using light, allowing for precise spatial and temporal control over the release of a protected substance. nih.gov

This functionality is typically based on a nitroaromatic system, with the o-nitrobenzyl group being a classic example. nih.gov The mechanism involves the absorption of UV light by the nitro group, which leads to an intramolecular rearrangement and ultimately the cleavage of the bond holding the protecting group to the substrate molecule. nih.govresearchgate.net

6-Nitroquinoxaline-2-carboxylic acid possesses a nitroaromatic system capable of absorbing light and a carboxylic acid group that can be used to link the molecule to a substrate (e.g., an alcohol, amine, or another carboxylic acid). Conceptually, upon irradiation with a suitable wavelength of light, the excited nitro group could trigger a chemical reaction that leads to the release of the protected substrate. While specific development of this compound as a PPG is not widely reported, similar structures like α-carboxy-6-nitroveratryl have been successfully synthesized and used as PPGs for carboxylic acids, demonstrating rapid and quantitative photolysis to liberate the target acid. nih.gov This established precedent supports the potential of the 6-nitroquinoxaline (B1294896) core in the design of new photoresponsive tools for chemistry and biology.

Application in Electrochemical Systems and Flow Batteries (focus on degradation mechanisms and analytical monitoring)

Quinoxaline derivatives are a promising, though not yet fully optimized, class of materials for aqueous organic redox flow batteries (AORFBs), which are candidates for large-scale energy storage. acs.orgnju.edu.cn The quinoxaline core can undergo reversible redox reactions, making it suitable as an anolyte (the negative electrolyte) in these systems. nju.edu.cn However, a major challenge is the chemical instability of these compounds, which leads to capacity fade over repeated charge-discharge cycles. nsf.govnih.gov

Research has focused on understanding the degradation mechanisms to design more stable molecules. For quinoxaline derivatives, a primary degradation pathway is the tautomerization of the compound in its reduced state, particularly under alkaline conditions. nsf.govnih.gov This process involves a structural rearrangement to a more stable, but electrochemically inactive, form, resulting in a loss of charge-storing capacity.

Advanced analytical techniques are crucial for monitoring these degradation processes. A combination of methods is often employed:

Cyclic Voltammetry: To assess the electrochemical stability and redox potentials of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the chemical structures of degradation products. nsf.govresearchgate.net

Ultraviolet-Visible (UV-vis) Spectroscopy: Used in-situ during battery operation to track the concentration of different redox states and identify changes indicating degradation. nsf.govnih.gov

Mass Spectrometry: To detect and identify the mass of decomposition products. nsf.gov

By applying these analytical methods, researchers have been able to calculate the kinetic rate constants for tautomerization and show that this degradation pathway quantitatively accounts for the observed capacity fade. nih.gov This understanding allows for the rational design of more stable quinoxaline molecules, for example, by modifying substituents to resist tautomerization, thereby improving the longevity of the flow battery. nsf.govnih.gov

Table 2: Summary of Quinoxaline Derivatives in Flow Batteries

| Compound | Key Property/Finding | Analytical Monitoring | Reference |

|---|---|---|---|

| 2,3-dimethylquinoxaline-6-carboxylic acid | Vulnerable to tautomerization in its reduced form, leading to capacity fade. | UV-vis, NMR, Mass Spectrometry | acs.orgnsf.govnih.gov |

| 6-quinoxalinecarboxylic acid | High solubility (5.5 M) and low redox potential (-0.79 V vs SHE); capacity retention of 99.9% per cycle. | Electrochemical and Spectroscopic Analyses | nju.edu.cn |

Future Directions and Research Gaps

Development of Novel Synthetic Pathways with Enhanced Sustainability

The synthesis of quinoxaline (B1680401) derivatives has traditionally involved methods that may utilize harsh conditions or hazardous reagents. The future of quinoxaline synthesis is geared towards the adoption of green chemistry principles to minimize environmental impact and improve safety and efficiency. ekb.egjocpr.com Research is increasingly focused on developing sustainable synthetic routes that offer high yields and purity while adhering to environmentally friendly practices. tandfonline.com

Key strategies in this domain include:

Use of Green Solvents and Catalysts: Shifting from conventional toxic solvents to greener alternatives like water or ethanol is a primary objective. jocpr.com The development and application of reusable and non-toxic catalysts, such as nanocatalysts, polymers, and solid acid catalysts, are also being explored to enhance reaction efficiency and reduce waste. benthamdirect.comnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic waves are being investigated as alternative energy sources to conventional heating. benthamdirect.com These methods can lead to shorter reaction times, higher yields, and reduced energy consumption.

Renewable Starting Materials: Utilizing starting materials derived from natural and renewable sources is another promising avenue. For instance, ethyl gallate, a compound found in plants, has been used as a sustainable precursor for quinoxaline synthesis. jocpr.com

These green synthetic protocols are not only aimed at environmental sustainability but also at improving the economic viability of producing quinoxaline derivatives for various applications. ekb.eg

Elucidation of Underexplored Biological Mechanisms

While quinoxaline derivatives have demonstrated a broad spectrum of biological activities, the precise molecular mechanisms underlying many of these effects remain to be fully elucidated. Future research will need to move beyond preliminary screening to in-depth mechanistic studies to understand how these compounds interact with biological targets at a molecular level.

For instance, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have shown potent antimycobacterial activity. nih.gov Mechanistic studies suggest that their mode of action involves bioreduction to produce free radicals that cause DNA damage. nih.govresearchgate.net However, the specific enzymes involved in this bioactivation and the full cascade of downstream cellular events are not completely understood. Whole-genomic sequencing of resistant mutants has helped identify genes that may be involved in mediating resistance, providing valuable clues for further investigation. nih.govresearchgate.net

Future research should focus on:

Target Identification and Validation: Identifying the specific protein targets (e.g., enzymes, receptors) with which 6-nitroquinoxaline-2-carboxylic acid and its analogs interact.

Pathway Analysis: Investigating the downstream signaling pathways modulated by these compounds to understand their effects on cellular processes like apoptosis, cell cycle progression, and immune responses. mdpi.comnih.gov

Resistance Mechanisms: Studying the mechanisms by which pathogens or cancer cells develop resistance to quinoxaline-based agents to inform the design of next-generation compounds that can overcome this challenge. nih.gov

A deeper understanding of these biological mechanisms is crucial for the rational design of more potent and selective therapeutic agents with improved efficacy.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For quinoxaline derivatives, these methods are being increasingly used to predict biological activity, design novel compounds with desired properties, and understand structure-activity relationships (SAR).

Current computational approaches applied to quinoxaline research include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to correlate the chemical structure of quinoxaline derivatives with their biological activity, such as anticancer potency. nih.govdntb.gov.ua These models help in identifying key molecular descriptors that influence activity.

Molecular Docking: This technique is used to predict the binding mode and affinity of quinoxaline derivatives to the active site of a biological target, such as an enzyme or receptor. mdpi.comnih.govekb.eg This provides insights into the molecular basis of their action and guides the design of more potent inhibitors.

ADMET Prediction: In silico tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinoxaline derivatives. nih.govekb.eg This helps in prioritizing compounds with favorable pharmacokinetic profiles for further experimental evaluation.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a quinoxaline derivative and its target, offering deeper insights into the stability of the complex and the binding mechanism. dntb.gov.ua

The future in this area lies in the integration of artificial intelligence and machine learning algorithms with these computational models to enhance their predictive power. This will enable the rapid virtual screening of large compound libraries and the de novo design of novel 6-nitroquinoxaline-2-carboxylic acid derivatives with optimized properties for specific applications.

| Computational Technique | Application in Quinoxaline Research | Key Findings/Goals |

| QSAR | Predicting anticancer activity of quinoxaline derivatives. nih.govdntb.gov.ua | Identification of molecular descriptors correlated with potency. |